
(Dicyanomethylidene)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dicyanomethylidene)propanedioic acid is an organic compound characterized by the presence of two cyano groups and a propanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyanomethylidene)propanedioic acid typically involves the reaction of malonic acid derivatives with dicyanomethane. One common method includes the use of chloroacetic acid, calcium hydroxide, and hydrogen cyanide. The process involves the reaction between the water solution of calcium hydroxide and chloroacetic acid to produce calcium chloroacetate. Hydrogen cyanide gas is then introduced, followed by alkaline hydrolysis to obtain calcium malonate solution. This solution is then acidified to produce propanedioic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
(Dicyanomethylidene)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dicarboxylic acids, amines, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(Dicyanomethylidene)propanedioic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (Dicyanomethylidene)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A simple dicarboxylic acid with similar structural features but lacking the cyano groups.
Propanedioic acid, propyl-: Another derivative of malonic acid with a propyl group instead of cyano groups.
Uniqueness
(Dicyanomethylidene)propanedioic acid is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for applications requiring specific chemical and physical characteristics.
Eigenschaften
CAS-Nummer |
653575-63-4 |
|---|---|
Molekularformel |
C6H2N2O4 |
Molekulargewicht |
166.09 g/mol |
IUPAC-Name |
2-(dicyanomethylidene)propanedioic acid |
InChI |
InChI=1S/C6H2N2O4/c7-1-3(2-8)4(5(9)10)6(11)12/h(H,9,10)(H,11,12) |
InChI-Schlüssel |
LKOIXZIQZBMVPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=C(C(=O)O)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B15159999.png)
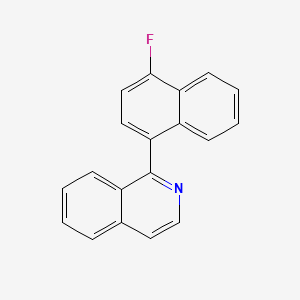
![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)
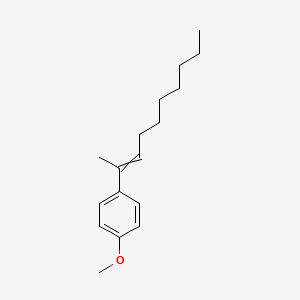
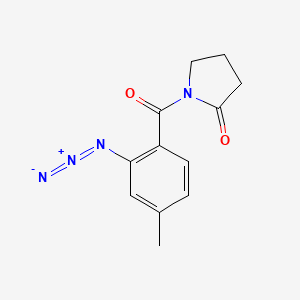
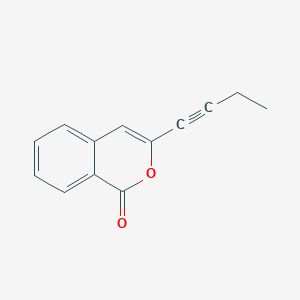
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
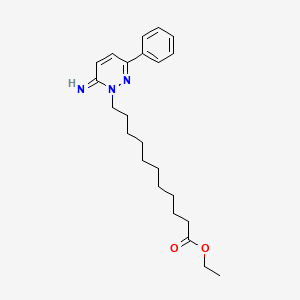
![3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole](/img/structure/B15160030.png)
![2-[3-(Methylamino)-4-nitroanilino]ethan-1-ol](/img/structure/B15160035.png)
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
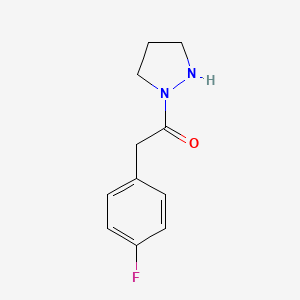
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
